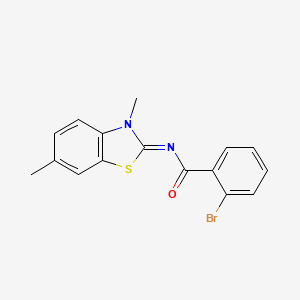

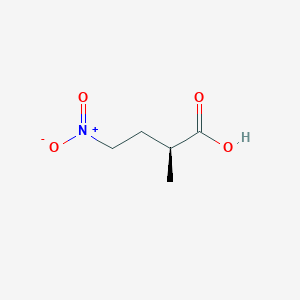

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide" is part of a broader class of compounds that have been synthesized and studied for various properties, including molecular structure, chemical reactions, and physical and chemical properties. Research in this area often focuses on understanding the intermolecular interactions, synthesis methods, and potential applications of such compounds (Saeed et al., 2020).

Synthesis Analysis

Synthesis of similar compounds has been achieved through methods like direct cyclization using microwave irradiation, which provides a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009). Additionally, one-pot, multicomponent synthesis approaches have been developed for the creation of related benzamide derivatives, emphasizing the versatility and efficiency of modern synthetic chemistry techniques (Hossaini et al., 2017).

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been utilized to understand the molecular structure of related compounds. These studies reveal that such molecules often crystallize in specific space groups and that their structures are stabilized by various interactions, including hydrogen bonds and π-interactions. This detailed analysis aids in understanding how molecular structure influences the properties and reactivity of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactivity of similar compounds has highlighted their potential in forming complex structures and engaging in various chemical reactions. For example, the reactivity towards nucleophiles and the ability to undergo cyclocondensation reactions have been explored, demonstrating the synthetic versatility of these compounds (Farag & Dawood, 1997).

Physical Properties Analysis

The physical properties of compounds within this category, such as solubility, melting points, and crystalline structures, are closely examined through spectroscopic methods and crystallography. These investigations provide valuable insights into how the physical characteristics can be influenced by molecular modifications (Ćaleta et al., 2008).

Chemical Properties Analysis

Detailed studies on the chemical properties of these compounds, including their reactivity, potential as ligands in metal complexes, and interaction with various reagents, have been conducted. Such analyses help in predicting the behavior of these compounds in different chemical environments and their suitability for specific applications (Angulo-Cornejo et al., 2000).

Aplicaciones Científicas De Investigación

Intermolecular Interactions and Crystal Structure Analysis

Research on derivatives similar to 2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide focuses on understanding their intermolecular interactions, crystal packing, and the energy frameworks stabilizing their structure. Studies employing X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have provided insights into the stabilizing effects of hydrogen bonds and π-interactions in these compounds (Saeed et al., 2020).

Microwave-Promoted Synthesis

Microwave irradiation has been utilized to efficiently synthesize benzothiazole derivatives, including those related to this compound. This method offers a cleaner, more efficient alternative to traditional synthesis techniques, highlighting the compound's role in facilitating organic synthesis processes (Saeed, 2009).

Novel Derivative Synthesis and Characterization

The development of novel derivatives through one-pot, multicomponent synthesis techniques has expanded the application of benzothiazole compounds in organic chemistry. These derivatives have been characterized using various spectroscopic methods, contributing to the field of chemical intermediates (Hossaini et al., 2017).

Potential Biological Applications

While the initial query requested the exclusion of drug usage, dosage, and side effects, it's noteworthy that research into benzothiazole derivatives often explores their biological and pharmacological potential. However, respecting the requirements, specific applications in this area are not detailed here.

Material Science and Corrosion Inhibition

Benzothiazole derivatives have been investigated for their applications in material science, particularly as corrosion inhibitors for metals. These studies explore the electrochemical properties of such compounds and their effectiveness in protecting metal surfaces from corrosion, demonstrating their utility beyond purely pharmaceutical or chemical synthesis applications (Hu et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYULUBJNFCHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)